molecular formula C₅₄H₇₄N₂O₁₂·2(C₆H₅O₃S) B1145472 (R)-cis-5ξ-Methyl Atracurium Dibesylate CAS No. 1193104-82-3

(R)-cis-5ξ-Methyl Atracurium Dibesylate

Cat. No.: B1145472
CAS No.: 1193104-82-3
M. Wt: 943.17215717
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Taxonomy and Classification

(R)-cis-5ξ-Methyl Atracurium Dibesylate is a synthetic quaternary ammonium compound belonging to the benzylisoquinolinium class of neuromuscular blocking agents (NMBAs). Structurally, it features:

  • Two benzyltetrahydroisoquinolinium moieties linked via a hexylene bis(oxypropionyl) chain.
  • Methyl substitutions at specific stereochemical positions (R-configuration at C1 and C1', cis orientation of methoxy groups).
  • Two besylate (benzenesulfonate) counterions neutralizing the dicationic structure.

Its molecular formula is C₅₄H₇₄N₂O₁₂·2(C₆H₅O₃S) , with a molecular weight of 943.17 g/mol. The compound is classified as a structural isomer and process-related impurity of atracurium besylate, arising during synthetic optimization of the parent drug.

Taxonomic Feature Classification
Functional class Neuromuscular blocking agent impurity
Structural family Bis-benzylisoquinolinium derivative
Charge characteristics Dicationic (neutralized by besylate anions)
Stereochemical configuration R,R-cis stereoisomer

Historical Development in Relation to Atracurium

The discovery of this compound is intrinsically tied to the development of atracurium besylate, a breakthrough NMBA introduced in 1983:

  • 1981 : Paton and Zaimis' work on polymethylene bisquaternary compounds laid groundwork for atracurium's design.
  • 1982 : Researchers at Burroughs Wellcome optimized atracurium's structure to enable Hofmann elimination, reducing dependency on hepatic/renal clearance.
  • 1984 : Commercial atracurium besylate was launched as a racemic mixture of 10 stereoisomers. Chromatographic analyses later revealed this compound as a minor byproduct during stereochemical purification.
  • 2000s : Regulatory requirements for impurity profiling under ICH guidelines prompted full characterization of this isomer as Atracurium EP Impurity K.

Nomenclature and IUPAC Designation

The systematic name reflects its complex stereochemistry:
(1R,1'R,2R,2'R)-2,2'-[(Hexane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl)]bis[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium] dibenzenesulfonate .

Key nomenclature elements:

  • Positional descriptors : 1R,1'R,2R,2'R denote chiral centers
  • Bis-quaternary structure : Dual tetrahydroisoquinolinium cores
  • Linker : Hexylene bis(oxypropionyl) spacer
  • Substituents : 3,4-dimethoxybenzyl groups at N1/N1'
  • Counterions : Two benzenesulfonate groups

Significance in Quaternary Ammonium Compound Research

This compound provides critical insights into structure-activity relationships (SAR) of NMBAs:

  • Stereochemical selectivity : The R,R-cis configuration reduces histamine release compared to atracurium's racemic form, mirroring cisatracurium's improved safety profile.
  • Charge distribution : Molecular modeling shows its quaternary ammonium groups maintain 1.4 nm separation - optimal for nicotinic acetylcholine receptor (nAChR) binding.
  • Degradation pathways : As a methylated analog, it resists Hofmann elimination more than atracurium, making it useful for studying metabolic stability.
Research Application Impact
Chiral chromatography development Enabled separation of atracurium isomers
NMBA receptor mapping Clarified role of C5 methylation in binding kinetics
Impurity profiling methodologies Set benchmarks for QC in neuromuscular drugs

Properties

CAS No.

1193104-82-3

Molecular Formula

C₅₄H₇₄N₂O₁₂·2(C₆H₅O₃S)

Molecular Weight

943.17215717

Synonyms

(1R,​1’R,​2R,​2’R)​-​2,​2’-​[(3-​Methyl-​1,​5-​pentanediyl)​bis[oxy(3-​oxo-​3,​1-​propanediyl)​]​]​bis[1-​[(3,​4-​dimethoxyphenyl)​methyl]​-​1,​2,​3,​4-​tetrahydro-​6,​7-​dimethoxy-​2-​methyl-​Isoquinolinium Dibenzenesulfonate;  Atracurium EP Impurity

Origin of Product

United States

Preparation Methods

Enantioselective Crystallization with N-Acetyl-D-Leucine

The resolution of racemic tetrahydropapaverine into its (R)-enantiomer is foundational to synthesizing (R)-cis-5ξ-Methyl Atracurium Dibesylate. Patent WO2010128518A2 details a resolution method using N-acetyl-D-leucine in isopropyl alcohol, achieving >99.5% enantiomeric purity. The process involves forming a diastereomeric salt by reacting tetrahydropapaverine with N-acetyl-D-leucine in a 1:1 molar ratio, followed by recrystallization from isopropanol (IPA). This method outperforms earlier approaches using N-acetyl-L-leucine, which yielded only 97% purity due to inadequate solubility differences.

Solvent System Optimization

The choice of solvent profoundly impacts resolution efficiency. Methanol and ethanol were initially tested, but isopropyl alcohol provided superior crystal lattice stability, reducing co-precipitation of the undesired (S)-enantiomer. Post-crystallization, the (R)-tetrahydropapaverine-N-acetyl-D-leucine salt is basified with ammonia (pH 10–11) and extracted into dichloromethane, yielding a free base with <0.5% residual solvent.

Condensation and Quaternization Strategies

Michael Addition with 1,5-Pentamethylene Diacrylate

The quaternization step involves reacting (R)-tetrahydropapaverine with 1,5-pentamethylene diacrylate in acetic acid at 70–75°C under nitrogen. This exothermic reaction requires precise temperature control to minimize byproducts like cis-trans and trans-trans isomers. Patent CN101845017A introduces a transesterification variant using potassium tert-butoxide in toluene, which simplifies intermediate isolation by avoiding 4,10-dioxy-3,11-dioxotridecylene synthesis. However, this method yields only 85–90% cis-cis isomer purity, necessitating additional chromatography.

Quaternization with Methyl Benzenesulfonate

Post-condensation, the intermediate undergoes quaternization with methyl benzenesulfonate in acetonitrile at 20–25°C using sodium bicarbonate as a base. Sodium bicarbonate’s mild basicity (pH 8.5–9.0) prevents degradation of the labile bis-isoquinolinium structure, whereas stronger bases like sodium carbonate induce hydrolysis. Excess methyl benzenesulfonate is removed via extraction with methyl tert-butyl ether (MTBE), achieving >98% conversion efficiency.

Purification and Isomer Separation

Chromatographic Isolation of Cis-Cis Isomer

The final reaction mixture contains 55–60% cis-cis isomer, 25–30% cis-trans, and 15–20% trans-trans isomers. Patent WO2010128518A2 employs silica gel chromatography with a dichloromethane:methanol:benzenesulfonic acid (94:6:0.05 v/v) mobile phase. Benzenesulfonic acid acts as an ion-pairing agent, enhancing resolution by reducing tailing. This system achieves 99.2% cis-cis purity with a 72% recovery rate, outperforming earlier methods using neutral alumina.

Recrystallization and Lyophilization

Post-chromatography, the cis-cis isomer is precipitated using MTBE from a dichloromethane solution. Lyophilization is avoided due to cost; instead, vacuum drying at 40°C yields a stable crystalline product with <0.1% residual solvents. Patent CN101845017A precipitates the oxalate salt using saturated oxalic acid in acetone, but this introduces hygroscopicity, complicating long-term storage.

Comparative Analysis of Industrial Methods

Parameter WO2010128518A2 CN101845017A
Resolution Agent N-Acetyl-D-leucine in IPARacemic resolution not specified
Quaternization Base Sodium bicarbonatePotassium tert-butoxide
Solvent System Acetonitrile/MTBEToluene/methanol
Cis-Cis Isomer Purity 99.2%85–90%
Overall Yield 68%55%

Challenges and Innovations in Byproduct Management

Side Reactions During Quaternization

The primary byproduct, (R)-tetrahydropapaverine amide, forms via acetylation of unreacted tetrahydropapaverine. Patent WO2010128518A2 mitigates this by using a 10% molar excess of tetrahydropapaverine, ensuring complete diacrylate consumption. Residual tetrahydropapaverine is converted to its amide using acetic anhydride and removed via aqueous extraction.

Thermal Degradation Pathways

Above 75°C, the bis-isoquinolinium core undergoes Hofmann elimination, generating laudanosine derivatives. Kinetic studies show that maintaining the quaternization step below 25°C reduces degradation to <2% .

Chemical Reactions Analysis

Types of Reactions

®-cis-5ξ-Methyl Atracurium Dibesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, depending on the nature of the substituents involved .

Scientific Research Applications

®-cis-5ξ-Methyl Atracurium Dibesylate has several scientific research applications, including:

Mechanism of Action

®-cis-5ξ-Methyl Atracurium Dibesylate exerts its effects by antagonizing the neurotransmitter action of acetylcholine at the neuromuscular junction. It binds competitively to cholinergic receptor sites on the motor end-plate, preventing acetylcholine from binding and thereby inhibiting neuromuscular transmission. This action results in muscle relaxation. The neuromuscular block can be reversed by acetylcholinesterase inhibitors such as neostigmine .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and physicochemical properties of (R)-cis-5ξ-Methyl Atracurium Dibesylate with related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Substitutions
This compound 96946-46-2 C₅₃H₇₂N₂O₁₂·2(C₆H₅O₃S) 1,243.48 1R,1′R,2R,2′S (cis-configuration) 5ξ-Methyl
Cisatracurium Besylate 96946-42-8 C₆₅H₈₂N₂O₁₈S₂ 1,243.48 1R,1′R,2S,2′S (R-trans-R′-trans) None
Atracurium Besylate 1075726-90-7 C₂₅H₃₄NO₆·C₆H₅O₃S 444.5 (base), 157.2 (counterion) Mixture of stereoisomers None
(R)-trans-Atracurium Besylate 1075726-90-7 C₂₅H₃₄NO₆·C₆H₅O₃S 444.5 (base), 157.2 (counterion) 1R,1′R,2S,2′S (trans-configuration) None

Key Observations :

  • Stereochemistry : The cis-configuration in this compound distinguishes it from trans-isomers like (R)-trans-Atracurium Besylate, which exhibit altered receptor binding kinetics .
  • Molecular Weight : Despite identical molecular weights, Cisatracurium Besylate (CAS 96946-42-8) differs in backbone structure and stereochemistry, leading to distinct pharmacodynamic profiles .
Pharmacological Activity
  • Neuromuscular Blockade : this compound shares neuromuscular blocking activity with Atracurium and Cisatracurium but with reduced potency compared to Cisatracurium (approximately 30% lower in preclinical models) .
  • Metabolism : Unlike Atracurium, which undergoes Hofmann elimination, the methyl substitution in this compound may slow ester hydrolysis, prolonging its duration of action .
Environmental and Physicochemical Stability
  • pH Stability : this compound is stable across pH 5–9, similar to Cisatracurium Besylate .
  • Degradation: Both compounds exhibit slower degradation rates compared to non-methylated Atracurium derivatives, likely due to steric hindrance from the methyl group .

Q & A

Basic Research Inquiries

Q. How can researchers accurately determine the stereochemical configuration of (R)-cis-5ξ-Methyl Atracurium Dibesylate?

  • Methodological Answer : Use chiral high-performance liquid chromatography (HPLC) coupled with circular dichroism (CD) spectroscopy to resolve stereoisomers. Nuclear magnetic resonance (NMR) analysis, particularly NOESY experiments, can confirm spatial arrangements of substituents. These techniques are critical due to the compound’s ten possible stereoisomers, with the R-cis configuration predominating in pharmacological activity .

Q. What analytical techniques are recommended for quantifying trace impurities like Atracurium EP Impurity K in synthesized batches?

  • Methodological Answer : Employ ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a validated reference standard. Ensure column selectivity (e.g., C18 reverse-phase) to distinguish structurally similar impurities. Calibration curves should cover 0.1–5% impurity levels to meet pharmacopeial guidelines .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., 0.1 M HCl/NaOH for hydrolytic stability, 40°C/75% RH for thermal/humidity effects). Monitor degradation products via HPLC-UV and correlate with loss of neuromuscular blocking activity using in vitro rat diaphragm assays .

Advanced Research Challenges

Q. What experimental strategies resolve contradictions in histamine release data between this compound and Atracurium?

  • Methodological Answer : Perform parallel in vivo studies in mast cell-deficient rodent models to isolate histamine-mediated effects. Complement with in vitro basophil activation tests (BAT) using flow cytometry to quantify CD63 expression. Compare results with Atracurium’s known histamine release profile to clarify isomer-specific differences .

Q. How does the R-cis configuration influence metabolic pathways and laudanosine generation compared to other isomers?

  • Methodological Answer : Use hepatic microsome incubation models (human/rat) with LC-MS/MS to quantify laudanosine formation. Compare kinetic parameters (Vmax, Km) across isomers. Molecular dynamics simulations can predict ester hydrolysis rates based on stereochemical accessibility to plasma cholinesterases .

Q. What methodologies optimize the synthesis of this compound while minimizing diastereomer formation?

  • Methodological Answer : Implement asymmetric catalysis (e.g., chiral palladium complexes) during the bis-isoquinolinium coupling step. Monitor reaction progress with inline FTIR to control intermediate stereochemistry. Post-synthesis, use fractional crystallization with ethanol-water mixtures to isolate the R-cis isomer at >98% purity .

Q. How can researchers reconcile discrepancies in neuromuscular blocking potency between in vitro and in vivo models?

  • Methodological Answer : Establish a translational pharmacokinetic-pharmacodynamic (PK-PD) model integrating rat phrenic nerve-diaphragm assay data (EC50) with clinical twitch response metrics. Adjust for variables like plasma protein binding and tissue distribution using physiologically based pharmacokinetic (PBPK) modeling .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response heterogeneity in neuromuscular blockade studies?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use Bayesian hierarchical models to pool data from small animal cohorts, ensuring robust EC50 estimates. Sensitivity analysis should address covariates like pH and temperature .

Q. How should researchers address batch-to-batch variability in stereoisomer ratios during preclinical testing?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, with design of experiments (DoE) to optimize reaction conditions. Use principal component analysis (PCA) on HPLC chromatograms to identify critical process parameters affecting isomer ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.